molecular formula C29H32ClN3O2 B14967345 5-[3-(2-Chlorophenyl)-5-methyl-1,2-oxazol-4-yl]-3-[4-(4-pentylcyclohexyl)phenyl]-1,2,4-oxadiazole

5-[3-(2-Chlorophenyl)-5-methyl-1,2-oxazol-4-yl]-3-[4-(4-pentylcyclohexyl)phenyl]-1,2,4-oxadiazole

Cat. No.: B14967345
M. Wt: 490.0 g/mol
InChI Key: CCKFISRIEJMFFH-UHFFFAOYSA-N
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Description

5-[3-(2-Chlorophenyl)-5-methyl-1,2-oxazol-4-yl]-3-[4-(4-pentylcyclohexyl)phenyl]-1,2,4-oxadiazole is a complex organic compound belonging to the class of heterocyclic compounds. It features both oxazole and oxadiazole rings, which are known for their diverse biological activities and applications in medicinal chemistry .

Preparation Methods

The synthesis of 5-[3-(2-Chlorophenyl)-5-methyl-1,2-oxazol-4-yl]-3-[4-(4-pentylcyclohexyl)phenyl]-1,2,4-oxadiazole involves multiple steps, typically starting with the preparation of the oxazole and oxadiazole intermediates. Common synthetic routes include:

Industrial production methods may involve optimizing these reactions for higher yields and purity, often using continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

5-[3-(2-Chlorophenyl)-5-methyl-1,2-oxazol-4-yl]-3-[4-(4-pentylcyclohexyl)phenyl]-1,2,4-oxadiazole undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of 5-[3-(2-Chlorophenyl)-5-methyl-1,2-oxazol-4-yl]-3-[4-(4-pentylcyclohexyl)phenyl]-1,2,4-oxadiazole involves its interaction with various molecular targets. The oxazole and oxadiazole rings can interact with enzymes and receptors, leading to inhibition or activation of specific pathways. For example, it may inhibit bacterial enzymes, leading to antimicrobial effects .

Comparison with Similar Compounds

Similar compounds include other oxazole and oxadiazole derivatives, such as:

Properties

Molecular Formula

C29H32ClN3O2

Molecular Weight

490.0 g/mol

IUPAC Name

5-[3-(2-chlorophenyl)-5-methyl-1,2-oxazol-4-yl]-3-[4-(4-pentylcyclohexyl)phenyl]-1,2,4-oxadiazole

InChI

InChI=1S/C29H32ClN3O2/c1-3-4-5-8-20-11-13-21(14-12-20)22-15-17-23(18-16-22)28-31-29(35-33-28)26-19(2)34-32-27(26)24-9-6-7-10-25(24)30/h6-7,9-10,15-18,20-21H,3-5,8,11-14H2,1-2H3

InChI Key

CCKFISRIEJMFFH-UHFFFAOYSA-N

Canonical SMILES

CCCCCC1CCC(CC1)C2=CC=C(C=C2)C3=NOC(=N3)C4=C(ON=C4C5=CC=CC=C5Cl)C

Origin of Product

United States

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